molecular formula C14H16N2O B7510581 N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

Cat. No. B7510581
M. Wt: 228.29 g/mol
InChI Key: UUJNVTCKTRKGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide, also known as MI-2, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. MI-2 is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction, which is a critical pathway in cancer development and progression.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide involves the inhibition of the MDM2-p53 protein-protein interaction, which is critical for the regulation of the tumor suppressor protein p53. By inhibiting this interaction, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide stabilizes p53 levels and activates its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, and downregulating the expression of cyclin D1, a cell cycle regulator. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide is its specificity towards the MDM2-p53 protein-protein interaction, which makes it a potent and selective inhibitor. However, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has some limitations in lab experiments, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide also has a relatively short half-life, which limits its duration of action in vivo.

Future Directions

There are several future directions for the research and development of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide as an anticancer agent. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments such as immunotherapy and targeted therapy. Additionally, the role of N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide in other diseases such as neurodegenerative disorders and viral infections can also be investigated. Overall, N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent in the fight against cancer.

Synthesis Methods

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-1H-indole with cyclobutanecarboxylic acid, followed by a series of chemical transformations. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-7-11-8-12(5-6-13(11)15-9)16-14(17)10-3-2-4-10/h5-8,10,15H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJNVTCKTRKGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1H-indol-5-yl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.